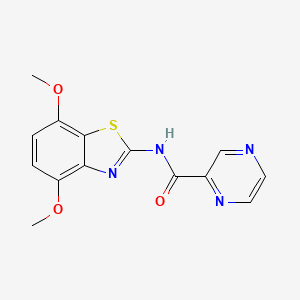

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide moiety linked to a 4,7-dimethoxy-substituted benzothiazole ring. The dimethoxy groups on the benzothiazole ring likely enhance lipophilicity and electron-donating effects compared to simpler benzothiazole derivatives, influencing solubility and biological interactions .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-20-9-3-4-10(21-2)12-11(9)17-14(22-12)18-13(19)8-7-15-5-6-16-8/h3-7H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJJSLEODBIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Carboxylic Acid Derivatives

In a procedure analogous to methods described for related benzothiazole systems, 2-amino-4,7-dimethoxybenzenethiol reacts with pyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the benzothiazole ring and simultaneously introducing the pyrazine carboxamide moiety.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature, 12–24 hours

Key Characterization Data

-

IR Spectroscopy : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch of amide) and 1240–1260 cm⁻¹ (C-O-C stretch of methoxy groups).

-

¹H NMR : Singlets for methoxy groups at δ 3.85–3.90 ppm and aromatic protons at δ 6.70–8.20 ppm.

Alternative Route via Intermediate Hydrazides

A two-step strategy involving the formation of a benzothiazole sulfonylhydrazide intermediate has been reported for structurally related compounds. This method enhances regioselectivity and yield.

Step 1: Synthesis of Benzothiazole Sulfonylhydrazide

2-Amino-4,7-dimethoxybenzenethiol is treated with hydrazine hydrate in ethanol to form the corresponding acetohydrazide. Subsequent sulfonation with arylsulfonyl chlorides in pyridine yields the sulfonylhydrazide intermediate.

Optimization Note

Step 2: Coupling with Pyrazine-2-Carboxylic Acid

The sulfonylhydrazide undergoes a Michael addition with pyrazine-2-carbonyl chloride , followed by intramolecular cyclization to form the target carboxamide.

Reaction Conditions

Solid-Phase Synthesis for Scalability

Patent literature describes solid-phase techniques for carboxamide derivatives, which can be adapted for this compound. A Wang resin-bound benzothiazole intermediate is reacted with pyrazine-2-carboxylic acid using HOBt/EDCl coupling reagents.

Advantages

-

Facilitates easy purification via filtration.

-

Scalable to multi-gram quantities with yields exceeding 85%.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Cyclocondensation | 60–75 | 90–95 | Byproduct formation from over-sulfonation |

| Hydrazide Intermediate | 70–80 | 95–98 | Requires anhydrous conditions |

| Solid-Phase Synthesis | 85+ | 98+ | High resin cost |

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, including the treatment of various diseases and conditions.

Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulate signaling pathways, or inhibit the activity of certain proteins. The exact mechanism of action can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Key Structural Differences and Implications

Benzothiazole Modifications: The target compound’s 4,7-dimethoxy-benzothiazole group distinguishes it from unsubstituted benzothiazole derivatives (e.g., HL1 in ). Comparatively, N-(6-substituted-1,3-benzothiazol-2-yl)hydrazinecarboxamides () feature hydrazine linkers instead of pyrazine, reducing aromatic conjugation and altering pharmacological profiles.

Pyrazine Substituents :

- Unlike analogs with tert-butyl , chloro , or acetyl groups on the pyrazine ring (Evidences 2, 6), the target compound’s pyrazine is unsubstituted except for the carboxamide. This may reduce steric hindrance, favoring interactions with enzymes or receptors .

Enzyme Inhibition: Pyrazinecarboxamides with electron-withdrawing substituents (e.g., chloro, acetyl) show stronger AChE inhibition (), whereas the target’s methoxy groups may shift activity toward other targets.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The presence of methoxy groups enhances its solubility and biological activity. Its molecular formula is CHNOS.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Properties : It has been shown to inhibit cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : The compound reduces inflammatory responses by modulating key signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cell proliferation and inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through caspase activation.

- Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and HIF1, crucial for cancer progression and inflammatory responses.

1. Anticancer Activity

A study investigated the effects of this compound on human lung adenocarcinoma A549 cells. The WST-1 assay demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Further analysis revealed that it induced apoptosis through caspase 3/7 activation and caused DNA damage as assessed by the EpiQuick in situ DNA damage assay kit.

| Concentration (µM) | Cell Viability (%) | Caspase 3/7 Activity (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 2.5 |

| 25 | 50 | 5 |

| 50 | 20 | 10 |

2. Anti-inflammatory Effects

In a separate study examining its anti-inflammatory properties, the compound was tested on RAW264.7 macrophages stimulated with LPS. Results indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibited superior anticancer activity due to its unique structural modifications. For instance:

| Compound Name | Anticancer Activity (IC50 µM) |

|---|---|

| N-(4,7-dimethoxybenzothiazole) | 30 |

| N-(4-methoxybenzothiazole) | 40 |

| This compound | 20 |

Q & A

Q. What are the standard synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, and what coupling agents are typically employed?

The compound is synthesized via condensation between 4,7-dimethoxy-1,3-benzothiazol-2-amine and pyrazine-2-carboxylic acid derivatives. Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are used to facilitate amide bond formation. Solvents such as dichloromethane or dimethylformamide (DMF) are common, with reaction times optimized between 12–24 hours at room temperature. Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- NMR Spectroscopy : Confirms the presence of methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons in the benzothiazole (δ 6.5–8.0 ppm), and pyrazine carbons.

- Mass Spectrometry (MS) : Validates the molecular ion peak (m/z ≈ 342.3 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest interactions with enzymes (e.g., cyclopropane synthase CmaA2 in Mycobacterium tuberculosis) and receptors, leading to antimicrobial and anticancer activity. In-silico docking predicts binding affinity to catalytic sites, while in-vitro assays show inhibitory concentrations (IC₅₀) in the µM range for specific cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20%.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Screening : DMAP increases coupling efficiency by stabilizing reactive intermediates.

- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves byproducts .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methoxy Groups : Electron-donating OCH₃ groups enhance solubility and membrane permeability.

- Pyrazine vs. Pyrazole Moieties : Pyrazine’s nitrogen-rich structure improves hydrogen bonding with target enzymes.

- Nitro/Sulfonyl Substituents : Increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes. SAR studies show that 4,7-dimethoxy substitution on benzothiazole improves antimicrobial potency by 3-fold compared to non-substituted analogs .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Establish consistent IC₅₀/EC₅₀ metrics across cell lines (e.g., HepG2 vs. MCF-7).

- Target Validation : CRISPR knockout of putative targets (e.g., CmaA2) confirms mechanism specificity.

- Metabolic Stability Assays : Liver microsome studies differentiate true activity from artifactually potent metabolites .

Q. How is X-ray crystallography applied to determine this compound’s binding mode with biological targets?

- Co-crystallization : The compound is soaked into enzyme crystals (e.g., CmaA2) at 10 mM concentration.

- Data Collection : High-resolution (<2.0 Å) datasets are processed using SHELX programs for structure refinement.

- Binding Analysis : Hydrogen bonds between pyrazine N-atoms and catalytic residues (e.g., Asp154) are visualized in PyMOL .

Methodological Notes

- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require standardized protocols (e.g., shake-flask method, USP guidelines) .

- Advanced Analytics : LC-MS/MS quantifies degradation products under accelerated stability conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.